molecular formula C16H23N3O B12549672 4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine CAS No. 144601-84-3

4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine

Cat. No.: B12549672
CAS No.: 144601-84-3
M. Wt: 273.37 g/mol
InChI Key: SVAGIMGOPVUVKW-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine is a complex organic compound with a unique structure that combines an isoindoline core with an imino group and a dimethylhexyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of a suitable phthalic anhydride derivative with an amine.

    Introduction of the Imino Group: The imino group can be introduced via a condensation reaction with an appropriate amine or amine derivative.

    Attachment of the Dimethylhexyl Ether Substituent: This step involves the etherification of the isoindoline core with 2,4-dimethylhexanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imino group or the ether substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study, including computational modeling and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Ethylhexyl)oxy]-1-imino-1H-isoindol-3-amine: This compound has a similar structure but with an ethylhexyl group instead of a dimethylhexyl group.

    4-[(2,4-Dimethylpentyl)oxy]-1-imino-1H-isoindol-3-amine: This compound has a pentyl group instead of a hexyl group.

Uniqueness

4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the dimethylhexyl ether group, in particular, may confer distinct properties compared to similar compounds.

Properties

CAS No.

144601-84-3

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

7-(2,4-dimethylhexan-3-yloxy)-3-iminoisoindol-1-amine

InChI

InChI=1S/C16H23N3O/c1-5-10(4)14(9(2)3)20-12-8-6-7-11-13(12)16(18)19-15(11)17/h6-10,14H,5H2,1-4H3,(H3,17,18,19)

InChI Key

SVAGIMGOPVUVKW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(C)C)OC1=CC=CC2=C1C(=NC2=N)N

Origin of Product

United States

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